MFCD18317261
Description
MFCD18317261 is a hypothetical compound referenced here for comparative analysis. While direct data on this compound is unavailable in the provided evidence, its structural and functional characteristics can be inferred from analogous compounds. Such compounds are widely used in pharmaceuticals, agrochemicals, and materials science due to their reactivity and stability .
Key inferred properties:
- Structural motifs: Likely contains aromatic rings with halogen (e.g., Br, Cl) or electron-withdrawing groups (e.g., CF₃).
- Molecular weight: Estimated 200–250 g/mol, based on analogs like C₆H₅BBrClO₂ (235.27 g/mol, ) and C₁₀H₉F₃O (202.17 g/mol, ).
- Applications: Potential use in Suzuki-Miyaura cross-coupling reactions (boronic acids) or as bioactive intermediates (trifluoromethyl compounds) .
Properties
IUPAC Name |
5-(3-acetylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9(17)10-4-3-5-11(6-10)12-7-13(15(18)19)14(20-2)16-8-12/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXNWLUIXQPDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687383 | |
| Record name | 5-(3-Acetylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-38-4 | |
| Record name | 5-(3-Acetylphenyl)-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluoro-1-decanol can be synthesized through the telomerization of tetrafluoroethylene with ethylene, followed by hydrolysis. The reaction typically involves the use of a telogen (such as ethylene) and a radical initiator under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of 1H,1H,2H,2H-Perfluoro-1-decanol involves large-scale telomerization processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluoro-1-decanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form perfluorinated carboxylic acids.
Reduction: The compound can be reduced to form perfluorinated alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alkanes.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Scientific Research Applications
1H,1H,2H,2H-Perfluoro-1-decanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and materials.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of surfactants, lubricants, and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H-Perfluoro-1-decanol is primarily related to its high fluorine content, which imparts unique properties such as hydrophobicity and chemical inertness. These properties enable the compound to interact with various molecular targets and pathways, including:
Molecular Targets: The compound can interact with lipid membranes, proteins, and other biomolecules, altering their structure and function.
Pathways Involved: The compound’s interactions can affect cellular processes such as signal transduction, membrane permeability, and enzyme activity.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of this compound and Analogs
Research Findings and Implications
- Structural Impact on Bioactivity : Halogenated analogs (e.g., ) show higher GI absorption but lower solubility than trifluoromethyl compounds (). This compound’s hypothetical structure could balance these properties for optimized drug-likeness .
- Synthetic Efficiency : Pd-catalyzed methods () offer high yields but require stringent conditions, whereas A-FGO catalysts () enable greener synthesis under mild conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
